molecular formula C25H39NO B578944 Buxenone CAS No. 1053-21-0

Buxenone

Cat. No.: B578944
CAS No.: 1053-21-0
M. Wt: 369.593
InChI Key: YYXCNUVITXXGGX-PYVOAAPPSA-N
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Description

Buxenone is a steroidal alkaloid derived from the plant species Buxus hyrcana. It is known for its potent immunosuppressive properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buxenone can be synthesized through the extraction of Buxus hyrcana plant material followed by chromatographic separation. The process involves the use of solvents such as ethanol and methanol to extract the alkaloids, which are then purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Buxus hyrcana using similar solvent extraction methods. The crude extract is then subjected to various purification steps, including crystallization and chromatography, to isolate this compound in its pure form .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Buxenone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying steroidal alkaloid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.

    Medicine: Explored for its immunosuppressive properties, particularly in the context of autoimmune diseases and organ transplantation.

Mechanism of Action

Buxenone is often compared with other steroidal alkaloids such as Buxidin and Cycloprotobuxine. While all these compounds share similar structural features, this compound is unique in its potent immunosuppressive activity. Buxidin and Cycloprotobuxine also exhibit immunomodulatory properties but differ in their binding affinities and specific molecular targets .

Comparison with Similar Compounds

  • Buxidin
  • Cycloprotobuxine
  • Buxamine F
  • Semperviraminol

Buxenone’s unique binding pattern and potent immunosuppressive effects make it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Buxenone, a compound derived from the genus Buxus, particularly Buxus hyrcana, exhibits significant biological activity, particularly in the realms of immunosuppression and anticancer properties. This article explores the various biological activities associated with this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is categorized as a steroidal alkaloid. Its structural characteristics contribute to its diverse biological activities. Research indicates that this compound and its analogs, such as Buxidin, have notable effects on immune response modulation and potential anticancer properties.

Immunosuppressive Activity

Research Findings : A study published in Molecular Medicine highlighted the immunosuppressive properties of Buxidin and E-Buxenone. These compounds were tested for their effects on oxidative burst, chemotaxis, T-cell proliferation, and cytokine production.

  • Key Results :
    • Both compounds exhibited a significant suppressive effect on oxidative burst and chemotaxis in a dose-dependent manner.
    • They inhibited phytohemagglutinin-stimulated T-cell proliferation.
    • Suppression of IL-2 and IL-4 production was observed, indicating their role in modulating immune responses.

Molecular Docking Studies : The binding modes of Buxidin and E-Buxenone with IL-2 were investigated through molecular docking studies. These studies revealed similar binding patterns at the active site of IL-2, suggesting their potential as IL-2 inhibitors for therapeutic applications .

Anticancer Activity

The acetonic extract of Buxus sempervirens, which contains this compound, has been shown to induce cytotoxic effects against various breast cancer cell lines. A study demonstrated that this extract triggers both autophagic cell death and apoptosis.

  • Findings from Cell Line Studies :
    • The extract exhibited cytotoxic activity with an IC50 value across five breast cancer cell lines.
    • Immunofluorescence assays confirmed the processing of microtubule-associated protein LC3 in treated cells.
    • Upregulation of Beclin-1 and downregulation of Survivin and p21 were noted, indicating a shift towards autophagy .

Mechanisms of Action :

  • The study indicated that different breast cancer cell lines responded variably to treatment:
    • MCF10CA1a, BT-20, and T47D cells underwent apoptosis.
    • MCF7 cells primarily exhibited autophagic cell death without significant apoptosis markers.

Comparative Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Type Compound Biological Effect Mechanism
ImmunosuppressionE-BuxenoneInhibition of T-cell proliferationSuppression of IL-2 and IL-4
CytotoxicityAcetonic ExtractInduction of apoptosis and autophagyUpregulation of Beclin-1; LC3 processing
Antibacterial ActivityPolyphenols from BuxusActivity against various bacterial strainsInteraction with bacterial membranes

Case Studies

  • Immunomodulatory Effects : In vitro studies demonstrated that E-Buxenone significantly reduced cytokine production in activated T-cells. This suggests potential applications in autoimmune diseases where modulation of immune response is critical .
  • Cancer Treatment Potential : The acetonic extract's ability to trigger cell death pathways presents a promising avenue for developing new anticancer therapies. Further studies are required to isolate specific active components and elucidate their mechanisms .

Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO/c1-7-16-17(27)14-23(5)19-9-8-18-21(2,3)20(26-6)10-11-24(18)15-25(19,24)13-12-22(16,23)4/h7,18-20,26H,8-15H2,1-6H3/b16-7+/t18-,19-,20-,22+,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXCNUVITXXGGX-PYVOAAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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